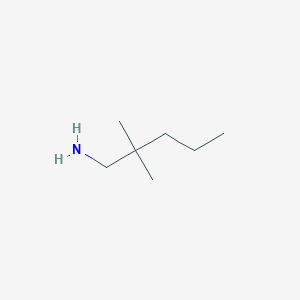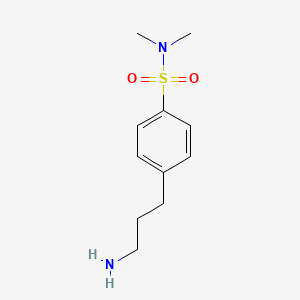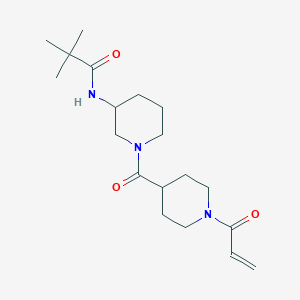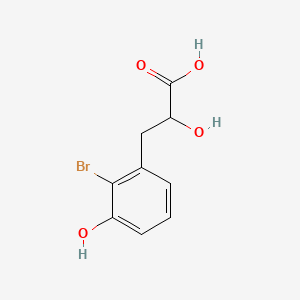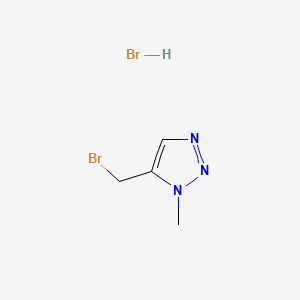
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromomethyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) bromide, under mild conditions.
Bromomethylation: The bromomethyl group is introduced by reacting the triazole with bromomethylating agents such as bromoacetic acid or bromomethyl methyl ether. This step typically requires a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methyl-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is used as a versatile intermediate for the synthesis of various triazole derivatives. These derivatives are valuable in the development of new materials, catalysts, and ligands for coordination chemistry.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through click chemistry. The triazole ring provides a stable linkage that is resistant to hydrolysis and enzymatic degradation, making it useful for bioconjugation and labeling studies.
Medicine
In medicine, triazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents. This compound serves as a precursor for the synthesis of these bioactive compounds, contributing to drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the triazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(chloromethyl)-1-methyl-1H-1,2,3-triazolehydrochloride: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
5-(iodomethyl)-1-methyl-1H-1,2,3-triazolehydroiodide: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Lacks the bromomethyl group but contains a carboxylic acid functional group.
Uniqueness
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles sets it apart from similar compounds with different halomethyl groups.
Propiedades
Fórmula molecular |
C4H7Br2N3 |
|---|---|
Peso molecular |
256.93 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-methyltriazole;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-8-4(2-5)3-6-7-8;/h3H,2H2,1H3;1H |
Clave InChI |
URUXUGYHJCVLDQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
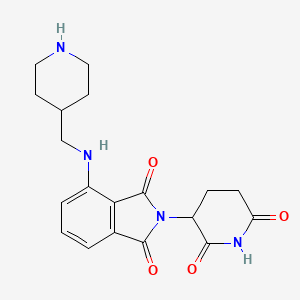
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
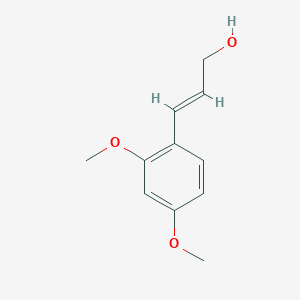
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
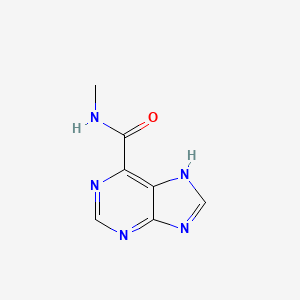
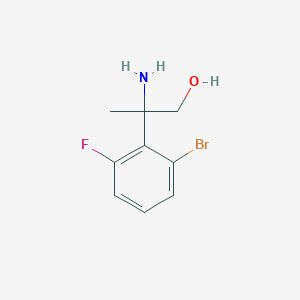
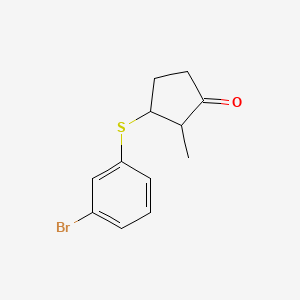
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
